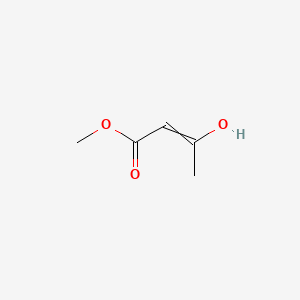

Methyl 3-hydroxybut-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3,6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVOJYDALVUWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715855 | |

| Record name | Methyl 3-hydroxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63289-97-4 | |

| Record name | Methyl 3-hydroxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tautomeric Equilibrium and Structural Isomerism of Methyl 3 Hydroxybut 2 Enoate

Quantitative Analysis of Keto-Enol Equilibrium Constants in Diverse Solvents

The position of the keto-enol equilibrium is profoundly influenced by the solvent. asu.edu Generally, the equilibrium shifts toward the keto tautomer as the solvent polarity increases. missouri.eduasu.edu This is often attributed to the keto form being more polar and thus better stabilized by polar solvents. missouri.edu However, some studies suggest the enol form can have a higher dipole moment, complicating this simple rationale. asu.edu The enol form is stabilized by a strong intramolecular hydrogen bond, which is more favorable in non-polar solvents where intermolecular hydrogen bonding with the solvent is less competitive. masterorganicchemistry.com

The equilibrium constant, Keq = [enol]/[keto], provides a quantitative measure of the tautomeric distribution. Studies on the closely related ethyl acetoacetate (B1235776) show a significant variation in enol content with solvent polarity. For instance, at 33 °C, the enol content is about 28% in carbon tetrachloride (Keq = 0.39) but drops to 4.9% in the more polar acetonitrile (B52724) (Keq = 0.052). semanticscholar.org

Table 1: Experimentally Determined Enol Content and Equilibrium Constants for Ethyl Acetoacetate in Various Solvents at 33 °C semanticscholar.org

| Solvent | % Enol | Keq ([enol]/[keto]) |

| Carbon Tetrachloride | 28% | 0.39 |

| Chloroform | 7.5% | 0.081 |

| Methanol | 5.8% | 0.062 |

| Ethanol | 7.2% | 0.078 |

| Acetonitrile | 4.9% | 0.052 |

In the gas phase, the enol form of methyl acetoacetate is significantly more favored. Gas electron diffraction (GED) studies at 309 K indicated a mixture of approximately 80% enol and 20% diketo form. researchgate.netpsu.edu In the liquid state at room temperature, however, the diketo form is predominant. psu.educore.ac.uk

Spectroscopic Detection and Characterization of the Enol Form in Equilibrium Mixtures

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for studying keto-enol tautomerism because the interconversion between the keto and enol forms is slow on the NMR timescale. thermofisher.comasu.edubiopchem.education This allows for the observation of distinct signals for each tautomer.

Key ¹H NMR signals for methyl acetoacetate include:

Enol form (Methyl 3-hydroxybut-2-enoate):

A signal for the enolic hydroxyl proton (-OH) appears far downfield, typically around 12 ppm, due to strong intramolecular hydrogen bonding. thermofisher.comsemanticscholar.org

The vinylic proton (=CH-) gives a singlet at approximately 5.0 ppm. thermofisher.com

The acetyl methyl protons (-C(OH)CH₃) resonate at a different chemical shift than the keto form's acetyl protons. thermofisher.com

Keto form (Methyl acetoacetate):

The α-protons (-CH₂-) appear as a singlet around 3.5 ppm. thermofisher.com

The acetyl methyl protons (-COCH₃) give a singlet around 2.2 ppm. thermofisher.com

By integrating the areas of these distinct peaks, the relative concentrations of the keto and enol forms can be determined, allowing for the calculation of the equilibrium constant. thermofisher.comcolostate.edu

Vibrational spectroscopy (Infrared and Raman) also provides evidence for the presence of both tautomers. In the IR spectrum, the enol form is characterized by bands around 1654 cm⁻¹ and 1630 cm⁻¹, which are assigned to the chelated ring system formed by the intramolecular hydrogen bond. researchgate.net The presence of two distinct carbonyl stretching bands in the 1715-1755 cm⁻¹ region indicates the existence of keto forms. researchgate.net UV-Vis spectroscopy can also be used, as the keto and enol forms have different absorption characteristics. researchgate.netacs.org

Influence of Environmental Factors on Tautomeric Distribution (e.g., temperature, pH, solvent polarity)

The tautomeric equilibrium is sensitive to several environmental factors:

Solvent Polarity: As detailed in section 2.1, solvent polarity is a dominant factor. missouri.eduasu.edu Nonpolar solvents favor the internally hydrogen-bonded enol tautomer, while polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar keto form and disrupt the intramolecular hydrogen bond of the enol, shifting the equilibrium towards the keto form. missouri.edumasterorganicchemistry.comresearchgate.net For example, studies on acetoacetic acid showed enol content ranging from 49% in nonpolar CCl₄ to less than 2% in polar D₂O. masterorganicchemistry.com

Temperature: Increasing the temperature generally shifts the equilibrium toward the keto form. irb.hr For instance, in a study of symmetrical pentane-1,3,5-triones in DMSO-d6, raising the temperature from 20 °C to 140 °C caused a dramatic decrease in the dienol form and a corresponding increase in the triketo form. irb.hr This indicates that the enolization process is typically exothermic. Thermodynamic analysis of ethyl acetoacetate in the gas phase reveals a positive enthalpy change (ΔH°) and entropy change (ΔS°) for the keto-to-enol conversion, suggesting the keto form is favored enthalpically while the enol is favored entropically in that specific phase. semanticscholar.org However, in the liquid phase, the opposite trend is observed. semanticscholar.org

pH (Acid/Base Catalysis): The interconversion between keto and enol forms is catalyzed by both acid and base. masterorganicchemistry.comlibretexts.org The mechanism involves proton transfer steps. In basic conditions, an enolate anion intermediate is formed, while in acidic conditions, the carbonyl oxygen is protonated, facilitating the tautomerization. libretexts.org The rate of interconversion is slow in neutral media but significantly accelerated in the presence of acid or base. libretexts.org

Effect of Substituents on Enol Stability and Equilibrium Dynamics in Analogous Systems

Substituents on the β-dicarbonyl framework have a pronounced effect on the stability of the enol tautomer and the position of the equilibrium.

Electronic Effects: Electron-withdrawing groups attached to the β-dicarbonyl system generally increase the acidity of the α-protons and favor enolization. missouri.eduresearchgate.net Conversely, substituents that can donate an electron lone pair and cause cross-conjugation are thought to disfavor the enol tautomer. researchgate.net In β-ketoesters like methyl acetoacetate, the ester group's alkoxy component (e.g., -OCH₃) reduces the enol content compared to β-diketones like acetylacetone. semanticscholar.org This is because the ester group competes for resonance stabilization.

Steric Effects: The steric bulk of substituents can also influence the equilibrium. Increasing the size of the substituents at the ends of the dicarbonyl system (R¹ and R³ in R¹-CO-CHR²-CO-R³) tends to increase the enol content. researchgate.net This is because steric repulsions are often greater in the keto form compared to the more planar enol configuration. colostate.edu However, a bulky substituent at the central α-position (R²) can destabilize the enol form due to steric hindrance, shifting the equilibrium toward the diketo form. researchgate.net For example, the introduction of an alkyl group at the α-position of β-dicarbonyls generally reduces the enol ratio. semanticscholar.org

Mechanistic Investigations of Methyl 3 Hydroxybut 2 Enoate Reactivity

Enolate Chemistry and Nucleophilic Additions

The presence of two carbonyl groups in methyl acetoacetate (B1235776) significantly increases the acidity of the α-hydrogens (the protons on the carbon between the two carbonyls). Treatment with a suitable base results in the ready formation of a doubly stabilized enolate ion. This enolate is a soft nucleophile, reacting at the α-carbon with a range of soft electrophiles.

Mechanism of Michael-type Additions involving Enolates

The Michael reaction, or Michael addition, is a cornerstone of organic synthesis that involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. scribd.com The enolate derived from methyl acetoacetate is an excellent "Michael donor" due to its stabilized nature. libretexts.org

The mechanism proceeds through three key steps: openstax.org

Enolate Formation: A base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of methyl acetoacetate. This step is favorable because the resulting negative charge is delocalized across both carbonyl oxygen atoms, forming a stable carbanion. wikipedia.org

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of an α,β-unsaturated "Michael acceptor" (e.g., an enone). This 1,4-addition breaks the alkene π-bond and forms a new carbon-carbon single bond, resulting in a new enolate intermediate. scribd.comopenstax.org

Protonation: The newly formed enolate is protonated by the solvent or a mild acid during workup to yield the final 1,5-dicarbonyl adduct, known as the Michael adduct. wikipedia.org

A classic illustration of this mechanism is the reaction between a β-keto ester and an α,β-unsaturated ketone. libretexts.org

| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Base | Product (Michael Adduct) |

| Methyl Acetoacetate | 3-Buten-2-one | Sodium Methoxide (B1231860) | Methyl 2-acetyl-5-oxohexanoate |

| Ethyl Acetoacetate | 3-Buten-2-one | Sodium Ethoxide | Ethyl 2-acetyl-5-oxohexanoate |

| Diethyl Malonate | Methyl Crotonate | Sodium Ethoxide | Diethyl 2-(1-methoxycarbonylpropyl)malonate |

Aldol (B89426) Reactions and Related Carbonyl Condensations

In aldol reactions, an enolate reacts with an aldehyde or ketone via 1,2-addition to the carbonyl carbon, forming a β-hydroxy carbonyl compound. nih.gov Due to the enhanced acidity of its α-protons, methyl acetoacetate is a particularly effective nucleophilic donor in mixed aldol reactions, where it is preferentially converted to its enolate over a simple ketone or aldehyde partner. libretexts.orgnih.gov

A more potent nucleophile can be generated by using a stronger base. The reaction of methyl acetoacetate with two equivalents of a very strong base, such as lithium diisopropylamide (LDA), produces a dianion. This dianion readily reacts with aldehydes and ketones in an aldol-type condensation to yield δ-hydroxy-β-keto esters. beilstein-journals.org

| Enolate Source | Electrophile | Product Type |

| Methyl Acetoacetate Dianion | Ketones / Aldehydes | δ-Hydroxy-β-keto ester |

| Ethyl Acetoacetate Enolate | Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-3-oxobutanoate |

| 2-Methylcyclohexanone Enolate | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-6-methylcyclohexan-1-one |

These initial aldol adducts can often be dehydrated, particularly with heating, to form a thermodynamically stable α,β-unsaturated carbonyl compound in a process known as the aldol condensation. nih.gov

Intramolecular Cyclization Pathways Initiated by Enolate Formation

The formation of an enolate from methyl acetoacetate or its derivatives can initiate powerful intramolecular reactions to form new ring systems. A prominent example is the Robinson annulation, a two-step process that combines a Michael addition with a subsequent intramolecular aldol condensation to build a new six-membered ring. libretexts.orgopenstax.org

The mechanistic sequence is as follows:

Michael Addition: The enolate of a β-keto ester, such as ethyl acetoacetate, adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to form a 1,5-dicarbonyl intermediate. libretexts.orgacs.org

Intramolecular Aldol Condensation: Under basic conditions, a second enolate is formed within the 1,5-dicarbonyl intermediate. This enolate then attacks one of the ketone carbonyls intramolecularly, closing a six-membered ring. acs.org

Dehydration: The resulting β-hydroxy ketone readily eliminates water to form a stable, conjugated cyclohexenone product. acs.org

Another fundamental intramolecular pathway is the Dieckmann condensation, which is the intramolecular equivalent of the Claisen condensation. wikipedia.orgorganic-chemistry.org This reaction occurs in diesters, where enolate formation at one α-carbon is followed by nucleophilic attack on the other ester carbonyl, yielding a cyclic β-keto ester. masterorganicchemistry.comchemistrysteps.com This process is most effective for forming stable five- and six-membered rings. wikipedia.orglibretexts.org

Pericyclic Reactions and Enol-mediated Cycloadditions

Pericyclic reactions, such as cycloadditions, proceed through a concerted, cyclic transition state and are governed by orbital symmetry rules. wikipedia.org The enol or enolate forms of β-dicarbonyl compounds can participate in these transformations.

Dienophile Behavior in Diels-Alder Reactions for Related Keto-Enoates

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a double or triple bond, known as the dienophile. masterorganicchemistry.com The reaction is generally favored when the dienophile possesses electron-withdrawing groups. openstax.org

While methyl acetoacetate itself is not a typical dienophile, related α,β-unsaturated β-ketoesters can act as highly reactive dienophiles in asymmetric Diels-Alder reactions. For instance, cyclic α,β-unsaturated β-ketoesters undergo cycloaddition with various butadienes in the presence of chiral ruthenium catalysts, producing complex tetrahydro-1-indanone derivatives with high enantioselectivity. nih.gov The coordination of the β-keto ester to the metal center activates it for the cycloaddition.

Furthermore, hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, expand the scope of these reactions. Ketones can serve as heterodienophiles, reacting with activated dienes. bohrium.com In some cases, these reactions can be promoted by hydrogen-bonding solvents, which activate even simple, unactivated ketones for cycloaddition. acs.org

| Dienophile | Diene | Catalyst/Conditions | Product Type | Enantiomeric Excess (ee) |

| Cyclic α,β-unsaturated β-ketoester | Substituted Butadienes | Chiral Ruthenium(II) Complex | Tetrahydro-1-indanone derivative | Up to 93% |

| Unactivated Ketone (e.g., Cyclohexanone) | Activated Diene (e.g., Danishefsky's diene) | Hydrogen-bonding solvent (e.g., 2-butanol) | Spiro-fused Dihydropyrone | Not applicable (achiral) |

Metal-Catalyzed Transformations Involving Enolates

Transition metal catalysis provides powerful and selective methods for transformations involving the enolates of β-keto esters. These catalysts can influence reactivity, control stereochemistry, and enable reactions under mild, neutral conditions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for allylic alkylation reactions, where a nucleophile displaces a leaving group on an allylic substrate. The enolate of methyl acetoacetate is a soft nucleophile well-suited for this transformation, which proceeds through a π-allylpalladium intermediate. nih.govmdpi.com This method is a powerful tool for forming C-C bonds with high control over regioselectivity and stereoselectivity. thieme-connect.de Additionally, allylic esters derived from acetoacetic acid can undergo palladium-catalyzed rearrangement and decarboxylation to yield γ,δ-unsaturated methyl ketones. elsevierpure.com

Copper-Catalyzed Reactions: Copper complexes can catalyze a variety of transformations. For example, copper(I) can catalyze coupling reactions where β-keto esters act as versatile ligands to facilitate the formation of C-N, C-O, and C-S bonds. nih.gov Copper(II) complexes with chiral ligands, such as those derived from bis(oxazoline), are effective catalysts for highly enantioselective fluorination of cyclic β-keto esters. nih.gov Copper catalysis has also been employed in cascade reactions, such as a reductive aldolization followed by lactonization involving keto esters. beilstein-journals.org

Ruthenium-Catalyzed Reactions: As mentioned previously, chiral ruthenium complexes are highly effective in catalyzing asymmetric Diels-Alder reactions of unsaturated β-ketoesters. nih.gov Ruthenium catalysts are also used in a range of other transformations, including C-H bond activation and methylation reactions, highlighting their versatility. organic-chemistry.orgorganic-chemistry.org

| Metal Catalyst | Reaction Type | Substrate(s) | Key Feature |

| Palladium(0) | Allylic Alkylation | Allylic Acetate (B1210297) + Methyl Acetoacetate | Forms C-C bond via a π-allylpalladium intermediate |

| Copper(II) | Asymmetric Fluorination | Cyclic β-keto ester + Fluorinating Agent | High enantioselectivity (up to 99% ee) |

| Ruthenium(II) | Asymmetric Diels-Alder | Unsaturated β-keto ester + Diene | High diastereoselectivity and enantioselectivity |

Role of Magnesium Complexation in Controlling Reaction Pathways

Magnesium ions (Mg²⁺) can play a significant role in modulating the reactivity of β-hydroxy esters like methyl 3-hydroxybut-2-enoate through chelation. By coordinating to both the hydroxyl and carbonyl oxygen atoms, magnesium can enforce a more rigid conformation of the molecule. This chelation can influence the stereochemical outcome of reactions at adjacent centers by dictating the trajectory of incoming reagents.

In the context of aldol reactions, magnesium salts can activate carbonyl groups and stabilize the resulting enolates. researchgate.net The formation of a six-membered chelate involving the magnesium ion, the enolate oxygen, and the carbonyl oxygen of an electrophile can lead to a highly organized transition state, thereby enhancing stereocontrol. While specific studies detailing the complexation of magnesium with this compound are not extensively documented, the principles of magnesium-catalyzed asymmetric aldol additions suggest a powerful strategy for controlling its reactivity. For instance, magnesium-catalyzed enantioselective aldol reactions between ethyl diazoacetate and various aldehydes have demonstrated high levels of stereocontrol, which is attributed to the formation of a well-defined chiral magnesium complex. nih.govnih.gov The bidentate coordination of additives can further enhance the enantioselectivity by creating a more rigid and predictable chiral environment around the magnesium center. nih.gov

Table 1: Effect of Additives on the Enantioselectivity of a Magnesium-Catalyzed Aldol Reaction nih.gov

| Entry | Additive | Enantiomeric Excess (ee %) |

| 1 | None | - |

| 2 | Hydroxy ester 5 | Modest enhancement |

| 3 | 2-substituted-1,3-propanediol 6 | 47 |

| 4 | 2-substituted-1,3-propanediol 7 | 51 |

| 5 | cis-1,2-cyclopentanediol 8 | 65 |

This table illustrates the impact of bidentate chelating additives on the enantioselectivity of a magnesium-catalyzed aldol reaction, highlighting the potential for controlling reaction pathways through tailored magnesium complexes.

Palladium-Catalyzed Rearrangements and C-C Bond Formations

Palladium catalysis offers a versatile platform for C-C bond formation and rearrangements involving derivatives of this compound. A prominent example is the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation. sigmaaldrich.com In this reaction, a leaving group at the allylic position is displaced by a nucleophile. The hydroxyl group of this compound can be converted into a suitable leaving group, such as a carbonate, to enable this transformation. The reaction proceeds through a π-allylpalladium intermediate, and the regioselectivity of the nucleophilic attack is often influenced by the nature of the ligands on the palladium catalyst and the nucleophile itself. ox.ac.uk

Another powerful palladium-catalyzed transformation is the decarboxylative allylic alkylation of enol carbonates. researchgate.netwikipedia.org This reaction allows for the generation of a carbanion equivalent under neutral conditions. The enol carbonate derived from this compound can undergo palladium-catalyzed decarboxylation to form a π-allylpalladium complex and an enolate. Subsequent intramolecular or intermolecular C-C bond formation can then occur with high levels of chemo-, regio-, and enantioselectivity. wikipedia.org The stereochemical outcome of these reactions is often dictated by the chiral ligands employed with the palladium catalyst.

Organocatalytic Activation of Enolizable Substrates

Organocatalysis provides a metal-free approach to activate enolizable substrates like this compound. Chiral amines, for instance, can react with α,β-unsaturated esters to form enamine intermediates. This mode of activation enhances the nucleophilicity of the α-carbon, facilitating conjugate additions to various electrophiles in what is known as a Michael reaction. chemtube3d.comresearchgate.net The stereochemical outcome of these reactions can be controlled by the chiral environment provided by the organocatalyst. Bifunctional organocatalysts, which possess both a basic site to deprotonate the substrate and a hydrogen-bond donating moiety to activate the electrophile, have proven to be particularly effective in achieving high enantioselectivity in Michael additions to α,β-unsaturated systems. wikipedia.org

Furthermore, the concept of using "masked" unsaturated esters in asymmetric organocatalysis allows for the controlled generation of enolates or their equivalents. gold-chemistry.org These substrates are designed with a template that facilitates interaction with the catalyst and can be later converted to the parent ester. This strategy enables a broader range of transformations and can lead to the synthesis of complex molecules with high stereocontrol.

Zinc-mediated Reformatsky Reactions with Related Bromo-enoates

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a classic method for forming β-hydroxy esters. nih.gov Mechanistic investigations of this reaction with bromo-enoates structurally related to this compound, such as methyl 4-bromo-3-methylbut-2-enoate, have provided significant insights into its stereochemical course.

The reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate. nih.govnih.gov These zinc enolates are generally less reactive than their lithium counterparts, which prevents undesired side reactions like self-condensation. nih.gov The stereochemistry of the resulting β-hydroxy ester is determined in the C-C bond-forming step, which is believed to proceed through a six-membered chair-like transition state where the zinc atom coordinates to the carbonyl oxygen of the electrophile. nih.gov

Studies have shown that both (Z)- and (E)-isomers of methyl 4-bromo-3-methylbut-2-enoate can lead to the same major product, indicating that an E-to-Z isomerization can occur during the reaction. This isomerization is a key feature of the reaction's stereochemical pathway.

Regioselectivity and Stereoselectivity in Enol-mediated Reactions

Diastereoselectivity and Enantioselectivity in Enolate Reactions

The enolate derived from this compound possesses multiple reactive sites, and controlling the regio- and stereoselectivity of its reactions is a central challenge. In aldol-type reactions, the geometry of the enolate (E or Z) plays a crucial role in determining the relative stereochemistry (syn or anti) of the product. For ester enolates, the formation of the trans (E)-enolate is often favored.

Achieving high levels of diastereoselectivity and enantioselectivity in enolate reactions often requires the use of chiral auxiliaries, chiral ligands, or chiral catalysts. For instance, in asymmetric aldol reactions, the use of chiral boron enolates or chiral Lewis acids can lead to the formation of β-hydroxy esters with high optical purity. Similarly, the enantioselective synthesis of β,δ-dihydroxy esters has been achieved through the addition of enolates to chiral 3-hydroxypropionate (B73278) equivalents. The stereochemical outcome is dictated by the facial selectivity of the enolate addition, which is controlled by the chiral environment.

Table 2: Stereochemical Outcome of Aldol Reactions Based on Enolate Geometry

| Enolate Geometry | Predominant Product Diastereomer |

| cis (Z) | syn |

| trans (E) | anti |

This table illustrates the general principle of how the geometry of the enolate influences the diastereoselectivity of the aldol reaction, proceeding through a chair-like transition state.

Stereomutation Phenomena in Unsaturated Systems

Unsaturated systems, such as this compound and its derivatives, can undergo stereomutation, or the interconversion of stereoisomers. This phenomenon is particularly relevant in reactions involving the double bond. For example, E/Z isomerization of α,β-unsaturated esters can be induced by photochemical methods, often proceeding through a photoenolization mechanism. This process can allow for the contra-thermodynamic isomerization to the less stable isomer.

In the context of the Reformatsky reaction with methyl 4-bromo-3-methylbut-2-enoate, the observed E/Z inversion during the reaction highlights a dynamic stereochemical process. Furthermore, derivatives of this bromo-enoate, such as the corresponding phosphonates, have been shown to undergo rapid equilibration to a mixture of Z and E isomers upon treatment with a base. This stereomutation can significantly impact the stereochemical outcome of subsequent reactions, such as the Horner-Wadsworth-Emmons olefination. The understanding and control of these stereomutation phenomena are critical for the stereoselective synthesis of complex molecules.

Spectroscopic Characterization and Computational Studies of Enols

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of methyl 3-hydroxybut-2-enoate in solution. It allows for the unambiguous identification of isomers and the quantitative analysis of dynamic processes like tautomerism.

This compound can exist as two geometric isomers, (Z) and (E), which can be distinguished by ¹H and ¹³C NMR spectroscopy. The (Z)-isomer is significantly stabilized by the formation of a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring. This structural feature has a profound impact on the chemical shifts of the protons and carbons involved.

In the ¹H NMR spectrum, the vinyl proton (at C2) and the enolic hydroxyl proton (at C3) show distinct chemical shifts depending on the isomer. For the intramolecularly hydrogen-bonded (Z)-isomer, the hydroxyl proton is highly deshielded and appears as a sharp singlet far downfield, typically in the range of δ 12.0 ppm. The chemical shift of the vinyl proton is also influenced by the geometry and the electronic effects of the substituents. Similarly, the chemical shifts of the vinyl carbons in the ¹³C NMR spectrum are diagnostic for each isomer.

While specific data for this compound is not extensively published, analysis of closely related compounds like (Z)- and (E)-3-(p-tolyl)but-2-enoate illustrates the expected differences. The vinyl proton in the (E)-isomer (δ 6.17 ppm) is typically downfield compared to the (Z)-isomer (δ 5.90 ppm). This is because in the (Z)-isomer, the vinyl proton is shielded by the cis-ester group, whereas in the (E)-isomer, it is deshielded.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Z/E Isomers of a 3-Substituted But-2-enoate Derivative This table is interactive. Click on the headers to sort.

| Proton | (Z)-Isomer | (E)-Isomer | Rationale for Difference |

|---|---|---|---|

| Vinyl H (C2) | ~5.90 | ~6.17 | Anisotropic effect of the ester group shields the proton in the (Z)-isomer. |

| Methyl H (C4) | ~2.18 | ~2.57 | The methyl group in the (E)-isomer is deshielded by the ester group. |

Data adapted from related structures for illustrative purposes. rsc.org

The equilibrium between methyl acetoacetate (B1235776) (keto) and this compound (enol) is a classic example of keto-enol tautomerism. At room temperature, this interconversion is often slow on the NMR timescale, meaning that distinct sets of signals for both the keto and enol forms can be observed in the same spectrum. thermofisher.comasu.eduencyclopedia.pub The relative amounts of each tautomer can be determined by integrating the corresponding signals. thermofisher.com For instance, the α-protons of the keto form appear around δ 3.5 ppm, while the vinyl proton of the enol form is found near δ 5.0 ppm. thermofisher.com

Dynamic NMR (DNMR) techniques can be employed to study the kinetics of this interconversion. As the temperature of the sample is increased, the rate of tautomerization increases. This is observed in the NMR spectrum as a broadening of the distinct signals for the keto and enol forms. If the temperature is raised sufficiently to reach the coalescence point, the separate signals merge into a single, broad peak. By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy and other kinetic parameters for the tautomeric equilibrium.

Mass Spectrometry for Elucidating Reaction Pathways and Intermediate Structures

Mass spectrometry (MS) provides valuable information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 116, corresponding to the molecular formula C₅H₈O₃. The fragmentation pattern can help to confirm the structure and distinguish it from its keto tautomer under certain conditions.

Common fragmentation pathways for esters and enols include α-cleavage and rearrangements. Key expected fragments for this compound would arise from the cleavage of bonds adjacent to the functional groups.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₅H₈O₃, MW=116.12) This table is interactive. Click on the headers to sort.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 116 | Molecular Ion | [C₅H₈O₃]⁺ | Electron impact ionization of the parent molecule. |

| 101 | [M - CH₃]⁺ | [C₄H₅O₃]⁺ | Loss of a methyl radical from the C4 position. |

| 85 | [M - OCH₃]⁺ | [C₄H₅O₂]⁺ | α-cleavage with loss of a methoxy (B1213986) radical. docbrown.info |

| 73 | [M - COCH₃]⁺ | [C₃H₅O₂]⁺ | Cleavage of the C2-C3 bond. |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Formation of the methoxycarbonyl cation. |

This fragmentation data is crucial for identifying this compound as a transient intermediate in complex reaction mixtures, such as during organic syntheses or metabolic processes.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Conjugation Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly sensitive to the specific bonding arrangements within a molecule, making it an excellent tool for studying the structural nuances of this compound. The key features of its vibrational spectrum are dictated by the intramolecular hydrogen bond and the conjugated π-system.

The (Z)-enol form is characterized by a strong intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen. This interaction causes a significant broadening and red-shifting of the O-H stretching vibration, which typically appears as a very broad band in the 3200-2500 cm⁻¹ region of the IR spectrum.

The conjugation between the C=C double bond and the C=O group, along with the hydrogen bonding, also affects the frequencies of the carbonyl and vinyl stretching modes. Research on methyl acetoacetate has identified two medium intensity bands at approximately 1654 cm⁻¹ and 1630 cm⁻¹ that are assigned to the chelated ring of the cis-enol form. researchgate.net The ester carbonyl (C=O) stretch is observed at a lower frequency (around 1650-1670 cm⁻¹) compared to a non-conjugated ester (typically 1735-1750 cm⁻¹) due to the delocalization of π-electrons and the hydrogen bonding.

Table 3: Characteristic Vibrational Frequencies for (Z)-Methyl 3-hydroxybut-2-enoate This table is interactive. Click on the headers to sort.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Comments |

|---|---|---|---|

| O-H stretch | 3200 - 2500 | Broad, Medium | Broadened and red-shifted due to strong intramolecular H-bonding. |

| C-H stretch (sp²) | 3100 - 3000 | Medium | Associated with the vinyl C-H bond. |

| C=O stretch (ester) | 1670 - 1650 | Strong | Lowered frequency due to conjugation and H-bonding. researchgate.net |

| C=C stretch | 1640 - 1620 | Medium | Part of the conjugated enone system. researchgate.net |

These distinct spectral features allow for clear differentiation from the keto tautomer, which would show a sharp C=O stretch for the ketone around 1725 cm⁻¹ and another for the ester around 1745 cm⁻¹. researchgate.net

Quantum Chemical Calculations

Computational chemistry provides deep insights into the electronic structure, stability, and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of keto-enol systems. nih.gov Theoretical studies on methyl acetoacetate have systematically examined the conformational landscape and tautomeric preferences. researchgate.net

Furthermore, DFT calculations can predict the relative stability of the enol tautomer compared to the keto form. In the gas phase, the cis-enol form of methyl acetoacetate is predicted to be the most abundant species, highlighting its intrinsic stability. researchgate.net The relative energies can, however, be influenced by the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 4: Illustrative Relative Energies from DFT Calculations for Methyl Acetoacetate Tautomers (Gas Phase) This table is interactive. Click on the headers to sort.

| Tautomer / Isomer | Computational Method | Relative Energy (kJ/mol) | Key Stabilizing Feature |

|---|---|---|---|

| (Z)-Enol | B3LYP/6-311++G** | 0.0 (Reference) | Intramolecular H-bond, Conjugation |

| (E)-Enol | B3LYP/6-311++G** | > 20 | Lacks intramolecular H-bond |

| Keto (gauche) | B3LYP/6-311++G** | ~ 5-10 | Steric interactions |

Note: Values are representative and depend on the specific level of theory and basis set used. researchgate.netresearchgate.net

These computational models are also invaluable for predicting spectroscopic data. Calculated NMR chemical shifts and vibrational frequencies often show good agreement with experimental results, aiding in the definitive assignment of spectral features. researchgate.netsemanticscholar.org

Transition State Modeling for Enol-Mediated Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving enol intermediates. Transition state modeling, in particular, allows for the determination of activation energies and the visualization of the geometric changes that occur as reactants are converted into products. This is especially valuable for understanding the role of enols in reactions such as aldol (B89426) additions, Michael additions, and C-alkylation.

The enol form of this compound can act as a nucleophile in various reactions. The reactivity of the enol is often directed by the electronic properties of the molecule, with the π-system of the C=C double bond participating in the formation of new chemical bonds.

Computational Approaches:

Density Functional Theory (DFT) is a commonly employed method for modeling transition states in organic reactions. By calculating the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

For a reaction involving the enol of this compound, such as a Michael addition to an α,β-unsaturated carbonyl compound, the transition state would involve the formation of a new carbon-carbon bond between the enol and the electrophile. Computational modeling can provide insights into:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. This is a key determinant of the reaction rate.

Transition State Geometry: The precise arrangement of atoms at the highest point on the reaction coordinate. This can reveal important details about bond breaking and bond formation.

Reaction Pathways: In cases where multiple products can be formed, transition state modeling can help to predict the major product by comparing the activation energies of the competing pathways.

Illustrative Transition State Parameters:

While a specific transition state model for a reaction of this compound is not available, the following table provides representative calculated parameters for the transition state of a Michael addition involving a similar enol intermediate.

| Calculated Transition State Parameters for a Model Enol-Mediated Michael Addition | |

| Parameter | Typical Calculated Value |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol |

| Key Bond Distances (Å) | Forming C-C bond: 2.0 - 2.5Breaking O-H bond (if proton transfer is involved): 1.2 - 1.5 |

| Imaginary Frequency | -200 to -500 cm⁻¹ |

This table presents typical values from DFT calculations on related systems and is intended to be illustrative.

The imaginary frequency is a characteristic feature of a true transition state, representing the vibrational mode corresponding to the movement of atoms along the reaction coordinate from reactants to products.

Applications As a Key Intermediate in Organic Synthesis

Precursor in the Synthesis of Diverse Organic Scaffolds

Information regarding the role of Methyl 3-hydroxybut-2-enoate as a precursor for a wide array of organic scaffolds is not extensively documented in readily accessible scientific literature. While its structure suggests potential as a building block, detailed examples of its application in this context are not prevalent.

Role in the Construction of Functionalized Acyclic and Cyclic Systems

Specific research detailing the use of this compound in the construction of either functionalized acyclic or cyclic systems is sparse. The reactivity of its functional groups—a hydroxyl group, an ester, and a carbon-carbon double bond—theoretically allows for various transformations, but published studies focusing on these applications for this particular molecule are not widely available.

Development of Chiral Building Blocks from Enol-Based Asymmetric Reactions

The potential for this compound to undergo enol-based asymmetric reactions to produce valuable chiral building blocks is an area that does not appear to be extensively explored in existing literature. Computational studies have included this compound in theoretical models, but practical applications in asymmetric synthesis are not well-documented. dokumen.pub

Utility in Green Chemistry Contexts for Related Bio-derived Unsaturated Esters

While there is a general interest in the use of bio-derived unsaturated esters in green chemistry, specific studies highlighting the utility of this compound in this context are not readily found.

Intermediate in Complex Molecule Synthesis (e.g., macrolactones, natural product scaffolds)

This compound is functionally related to the organophosphate insecticide Mevinphos, which is a dimethyl phosphate (B84403) ester of methyl 3-hydroxycrotonate. pageplace.deusitc.govarchive.orgepa.govnm.govusitc.govnih.gov However, this relationship does not position this compound itself as a widely used intermediate in the synthesis of complex molecules like macrolactones or other natural product scaffolds based on available information.

Future Research Directions and Emerging Trends

The study of enol and enolate chemistry, particularly concerning versatile compounds like methyl 3-hydroxybut-2-enoate, is entering a new phase driven by advancements in catalysis, biotechnology, computational science, and process engineering. Future research is focused on developing more efficient, selective, and sustainable methods for synthesizing and utilizing these important chemical intermediates.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Methyl 3-hydroxybut-2-enoate in laboratory settings?

- Methodology : The compound can be synthesized via esterification of 3-hydroxybut-2-enoic acid using methanol under acidic catalysis (e.g., sulfuric acid). Key steps include refluxing the reactants with a Dean-Stark trap to remove water and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification typically involves fractional distillation or recrystallization. Ensure purity validation using (e.g., characteristic peaks at δ 3.7 ppm for the methoxy group and δ 5.3 ppm for the enol proton) and IR spectroscopy (C=O stretch ~1700 cm) .

Q. How can researchers validate the crystallographic structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring proper treatment of hydrogen bonding and thermal parameters. Validate the structure with R-factor convergence (<5%), ADDSYM checks for missed symmetry, and PLATON’s TWINABS for twinning analysis. Compare experimental bond lengths/angles with DFT-optimized geometries to resolve discrepancies .

Advanced Research Questions

Q. What strategies resolve contradictions in hydrogen-bonding network interpretations for this compound crystals?

- Methodology : Apply graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., for intramolecular bonds, for dimeric motifs). Use ORTEP-3 to visualize intermolecular interactions and Mercury CSD for topological analysis. Cross-validate with Hirshfeld surfaces to quantify interaction contributions (e.g., O–H⋯O vs. C–H⋯O contacts). Discrepancies between experimental and computational models may require reevaluation of disorder or solvent effects .

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction intermediates and transition states. Use Gaussian or ORCA software to calculate activation energies and compare with experimental kinetic data (e.g., Arrhenius plots). For stereoelectronic effects, analyze natural bond orbital (NBO) interactions and frontier molecular orbitals (FMOs). Validate using in situ FTIR or Raman spectroscopy to detect transient species .

Q. What statistical approaches are suitable for analyzing discrepancies in thermodynamic property measurements (e.g., enthalpy of formation)?

- Methodology : Apply weighted least-squares regression to reconcile data from calorimetry (e.g., bomb calorimeter) and computational methods (G4 thermochemistry). Assess systematic errors via Bland-Altman plots. For meta-analysis, use random-effects models to account for heterogeneity across studies (e.g., variances in purity or measurement techniques). Report confidence intervals (95% CI) and -statistics to quantify inconsistency .

Data Analysis and Validation

Q. How should researchers handle outliers in spectroscopic data during purity assessment?

- Methodology : Use Grubbs’ test () to identify outliers in integrations or GC-MS peak areas. For persistent outliers, investigate solvent impurities (e.g., residual DMSO in ) or degradation products via LC-HRMS. Cross-reference with NIST Chemistry WebBook’s spectral libraries to confirm assignments .

Q. What criteria determine the reliability of secondary data (e.g., crystallographic parameters) in meta-studies?

- Methodology : Check for compliance with IUCr’s CIF validation standards (e.g., _diffrn_measured_fraction_theta_full > 0.99). Exclude datasets with high Rint values (>10%) or incomplete displacement parameters. Use the Cambridge Structural Database (CSD) filters to ensure only peer-reviewed entries are included. For reproducibility, apply sensitivity analysis by iteratively removing datasets and assessing effect-size stability .

Experimental Design

Q. How can researchers design robust kinetic studies for this compound hydrolysis?

- Methodology : Employ stopped-flow UV-Vis spectroscopy to monitor ester cleavage under varying pH (2–12) and temperature (25–60°C) conditions. Use pseudo-first-order kinetics with excess hydroxide ions. For mechanistic insights, perform isotopic labeling () and analyze products via ESI-MS. Address side reactions (e.g., decarboxylation) by integrating control experiments with -labeled substrates .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodology : Use fume hoods for synthesis steps involving volatile methanol or acidic vapors. Store the compound in amber glass under inert gas (N) to prevent enol tautomerization. For toxicity screening, consult REACH-compliant SDS sheets and perform Ames tests for mutagenicity. Dispose of waste via neutralization with NaHCO followed by incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.